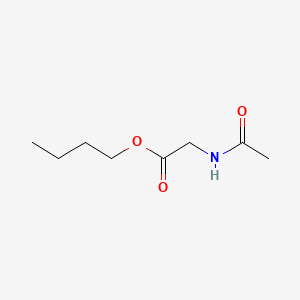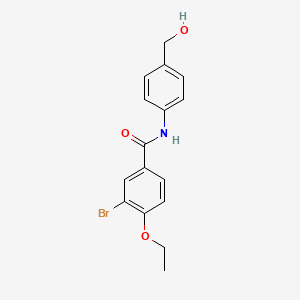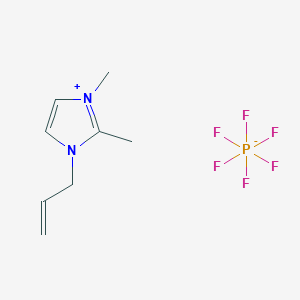
gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a dimethylpropyl chain, and an ethoxy benzoate moiety, all linked to a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzoic acid and 2,2-dimethylpropylamine.
Esterification: 4-ethoxybenzoic acid is esterified with 2,2-dimethylpropylamine in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide.
Amidation: The resulting ester is then reacted with diethylamine to form the desired compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and pH to achieve the desired product.
化学反応の分析
Types of Reactions:
Oxidation: Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoates or amides.
科学的研究の応用
Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in biochemical assays and as a probe to study enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a local anesthetic or in the development of new pharmaceuticals.
Industry: Utilized in the formulation of various industrial products, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets ion channels and receptors in the nervous system, modulating their activity.
Pathways Involved: The compound affects signal transduction pathways, leading to changes in cellular responses and physiological effects.
類似化合物との比較
Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride can be compared with other similar compounds:
Diethylamino hydroxybenzoyl hexyl benzoate: Known for its use in sunscreens due to its UV-absorbing properties.
Benzocaine: A local anesthetic commonly used in topical pain relief products.
Procaine: Another local anesthetic with similar applications but different pharmacokinetic properties.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties, making it suitable for a wide range of applications.
特性
CAS番号 |
67049-62-1 |
|---|---|
分子式 |
C18H30ClNO3 |
分子量 |
343.9 g/mol |
IUPAC名 |
[3-(4-ethoxybenzoyl)oxy-2,2-dimethylpropyl]-diethylazanium;chloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-6-19(7-2)13-18(4,5)14-22-17(20)15-9-11-16(12-10-15)21-8-3;/h9-12H,6-8,13-14H2,1-5H3;1H |
InChIキー |
KPWUSJIIQPZSNJ-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)OCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)







![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)
![1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone](/img/structure/B13786943.png)



